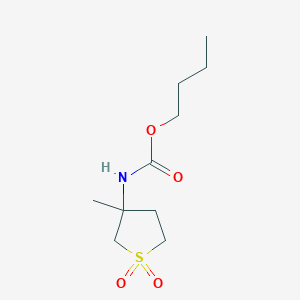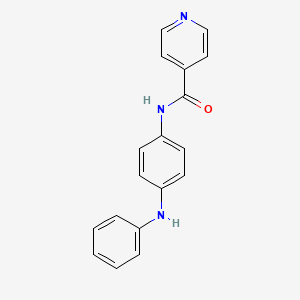
butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)carbamate
Übersicht
Beschreibung
Butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)carbamate, also known as Bithionol Sulfoxide, is a synthetic compound that has been used in scientific research for several decades. It is a white crystalline powder that is soluble in water and organic solvents. Bithionol Sulfoxide has been used in various fields of research, including pharmacology, biochemistry, and microbiology.
Wirkmechanismus
The mechanism of action of butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)carbamate Sulfoxide is not fully understood. However, it is believed to act by disrupting the electron transport chain in the mitochondria of microorganisms. This results in the inhibition of energy production, leading to cell death.
Biochemical and Physiological Effects:
This compound Sulfoxide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cytochrome c oxidase and succinate dehydrogenase. This compound Sulfoxide has also been shown to induce oxidative stress and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)carbamate Sulfoxide in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, making it a valuable tool in microbiology research. However, one of the limitations of using this compound Sulfoxide is its potential toxicity. It has been shown to be toxic to some mammalian cells, and caution should be taken when handling the compound.
Zukünftige Richtungen
There are several future directions for research on butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)carbamate Sulfoxide. One area of interest is its potential use in the treatment of parasitic infections such as schistosomiasis and leishmaniasis. Another area of interest is its potential use in cancer therapy. This compound Sulfoxide has been shown to induce apoptosis in cancer cells, and further research is needed to explore its potential as a cancer treatment. Additionally, more research is needed to fully understand the mechanism of action of this compound Sulfoxide and its potential applications in other areas of research.
Wissenschaftliche Forschungsanwendungen
Butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)carbamate Sulfoxide has been extensively used in scientific research due to its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and parasites. This compound Sulfoxide has also been investigated for its potential use in treating parasitic infections such as schistosomiasis and leishmaniasis.
Eigenschaften
IUPAC Name |
butyl N-(3-methyl-1,1-dioxothiolan-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-3-4-6-15-9(12)11-10(2)5-7-16(13,14)8-10/h3-8H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUHMNLLYBTDHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1(CCS(=O)(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(2,5-dichlorophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B3927762.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(3,4-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B3927772.png)
![10-benzoyl-11-[4-(diethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927781.png)
![N-(2-fluorophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3927785.png)
![11-(2,6-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927800.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B3927804.png)
![1-[3-(benzyloxy)benzoyl]-4-(4-chloro-2-nitrophenyl)piperazine](/img/structure/B3927805.png)


![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3927818.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-methyl-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B3927820.png)
![3-chloro-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3927849.png)
![N-[4-(aminocarbonyl)phenyl]-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3927854.png)
